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Compound of Interest

Compound Name: 4-Isopropylphenoxyacetic acid

Cat. No.: B167510 Get Quote

Introduction
4-Isopropylphenoxyacetic acid (CAS No. 1643-16-9) is an aryloxyalkanoic acid derivative

characterized by an isopropyl group substituted on the phenoxy ring. This class of compounds

has garnered interest in various fields, including pharmaceuticals and agrochemicals, due to

the versatile chemical handle provided by the carboxylic acid and the lipophilic nature of the

isopropyl-substituted aromatic ring.[1] A thorough understanding of its physical properties is

paramount for researchers in drug development and chemical synthesis, as these

characteristics govern its behavior in both biological and chemical systems, influencing

everything from reaction kinetics and purification to formulation and bioavailability.

This guide provides an in-depth analysis of the core physicochemical and spectroscopic

properties of 4-Isopropylphenoxyacetic acid. It is intended to serve as a practical resource

for researchers, offering not only established data but also the underlying methodologies for its

empirical validation.

Compound Identification
Precise identification is the foundation of any chemical study. The essential identifiers for 4-
Isopropylphenoxyacetic acid are summarized below.
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Identifier Value Source(s)

CAS Registry Number 1643-16-9 [2][3][4][5]

Molecular Formula C₁₁H₁₄O₃ [2][3][5]

Molecular Weight 194.23 g/mol [3][4]

IUPAC Name
2-(4-propan-2-

ylphenoxy)acetic acid
[3]

Synonyms

[(4-Isopropylphenyl)oxy]acetic

acid, 4-

ISOPROPYLPHENOXYACETI

C ACID, 2-[4-(1-

Methylethyl)phenoxy]acetic

acid

[3]

InChI

InChI=1S/C11H14O3/c1-8(2)9-

3-5-10(6-4-9)14-7-

11(12)13/h3-6,8H,7H2,1-2H3,

(H,12,13)

[2][3]

InChIKey
FPVCSFOUVDLTDG-

UHFFFAOYSA-N
[2][3]

Physicochemical Properties
The physical state, solubility, and acidic character of a compound are critical parameters for its

application in research and development. These properties dictate the selection of appropriate

solvent systems for synthesis and purification, as well as the design of formulation and delivery

strategies in drug development.
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Property Value Notes Source(s)

Appearance
Off-white to light

yellow solid
Crystalline nature. [3]

Melting Point 85-87 °C
A narrow range

indicates high purity.
[3][4]

Boiling Point 72-75 °C @ 3 Torr

Decomposes at

atmospheric pressure.

The specified value is

under vacuum.

[3]

pKa
3.21 ± 0.10

(Predicted)

As a carboxylic acid, it

is a weak acid. The

predicted value

suggests it is slightly

stronger than acetic

acid (pKa ~4.8).

[3]

Solubility

Soluble in methanol,

ethyl acetate, DMF.

Sparingly soluble in

water.

The nonpolar

isopropylphenyl group

reduces aqueous

solubility, while the

carboxylic acid moiety

allows for solubility in

polar organic solvents

and aqueous alkaline

solutions.

[3][6]

Spectroscopic Data
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The

key spectral features for 4-Isopropylphenoxyacetic acid are detailed below.

¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides a distinct

fingerprint of the molecule's hydrogen environments. Data acquired on a 400 MHz

instrument in CDCl₃ shows characteristic peaks.[3]
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δ 7.17 (d, 2H): Corresponds to the two aromatic protons ortho to the ether linkage.

δ 6.86 (d, 2H): Corresponds to the two aromatic protons meta to the ether linkage.

δ 4.66 (s, 2H): A singlet representing the two protons of the methylene (-CH₂-) group

adjacent to the carboxylic acid.

δ 2.87 (m, 1H): A multiplet (septet) for the methine (-CH-) proton of the isopropyl group.

δ 1.22 (d, 6H): A doublet for the six equivalent methyl (-CH₃) protons of the isopropyl

group.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the

compound. Using Atmospheric Pressure Chemical Ionization (APCI), the protonated

molecular ion is observed.[3]

m/z 195.3 [M+H]⁺: This peak corresponds to the intact molecule plus a proton, confirming

the molecular weight of 194.23 Da.[3]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present

in the molecule. The NIST Chemistry WebBook confirms the availability of IR spectral data.

[2] Key expected absorptions include:

~3000 cm⁻¹ (broad): A characteristic broad O-H stretch from the carboxylic acid group.

~1700 cm⁻¹ (strong): A strong C=O stretch from the carbonyl of the carboxylic acid.

~1600, ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

~1200 cm⁻¹: C-O stretching from the ether linkage and the carboxylic acid.

Analytical Methodologies
The validation of physical properties requires robust and reproducible analytical methods. This

section outlines the standard protocols for confirming the identity, purity, and key characteristics

of 4-Isopropylphenoxyacetic acid.
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Caption: General workflow for the analysis of 4-Isopropylphenoxyacetic acid.

Purity Determination by High-Performance Liquid
Chromatography (HPLC)
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Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile

organic compounds. It separates the target compound from starting materials, by-products, and

degradation products based on differential partitioning between a nonpolar stationary phase

and a polar mobile phase.

Protocol:

System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) equilibrated with the

initial mobile phase conditions.

Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent

A).

Gradient Example: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes,

and return to initial conditions.

Sample Preparation: Prepare a 1 mg/mL stock solution of 4-Isopropylphenoxyacetic acid
in acetonitrile. Dilute to a working concentration of ~50 µg/mL with a 50:50 acetonitrile:water

mixture.

Injection & Detection: Inject 10 µL and monitor the elution profile using a UV detector at 254

nm.

Analysis: The purity is calculated based on the area percentage of the main peak relative to

the total area of all observed peaks.

pKa Determination by Potentiometric Titration
Rationale: The pKa, or acid dissociation constant, is a fundamental measure of a compound's

acidity. Potentiometric titration provides a highly accurate empirical value by monitoring the pH

of a solution as a titrant of known concentration is added.[7] The pKa corresponds to the pH at

the half-equivalence point.

Protocol:

Sample Preparation: Accurately weigh ~20 mg of 4-Isopropylphenoxyacetic acid and

dissolve it in 50 mL of a 1:1 ethanol:water solution to ensure solubility.
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Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated

pH electrode and a magnetic stirrer.

Titration: Titrate the solution with a standardized 0.01 M NaOH solution, adding the titrant in

small, precise increments (e.g., 0.05 mL).

Data Acquisition: Record the pH after each addition of titrant.

Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point

of maximum slope on the first derivative curve. The pKa is the pH value at exactly half of this

volume.

Synthesis Overview
A common and efficient method for synthesizing 4-Isopropylphenoxyacetic acid is via a

Williamson ether synthesis followed by saponification.[3] This two-step process is reliable and

scalable.

Step 1: Etherification 4-Isopropylphenol is deprotonated by a weak base, such as potassium

carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The resulting

phenoxide ion acts as a nucleophile, attacking ethyl bromoacetate to form ethyl 4-

isopropylphenoxyacetate.[3]

Step 2: Saponification The ester is hydrolyzed using a strong base, typically sodium hydroxide

(NaOH), in a methanol/water solvent system. This reaction cleaves the ester bond. Subsequent

acidification with a strong acid like hydrochloric acid (HCl) protonates the carboxylate salt,

precipitating the final product, 4-Isopropylphenoxyacetic acid, which can be isolated by

filtration.[3]

4-Isopropylphenol

Ethyl 4-isopropylphenoxyacetate

 K₂CO₃, DMF 

Ethyl Bromoacetate

4-Isopropylphenoxyacetic Acid

 1. NaOH, MeOH/H₂O
 2. HCl 

Click to download full resolution via product page
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Caption: Synthesis pathway for 4-Isopropylphenoxyacetic Acid.

Conclusion
This guide has consolidated the essential physical, chemical, and spectroscopic properties of

4-Isopropylphenoxyacetic acid. The data presented, from its fundamental identifiers and

physicochemical characteristics to its spectral fingerprint, provides a robust foundation for its

use in scientific research. The inclusion of validated analytical and synthetic protocols further

equips researchers with the practical knowledge required to confidently handle, analyze, and

produce this compound. A comprehensive understanding of these properties is the critical first

step toward unlocking its full potential in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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